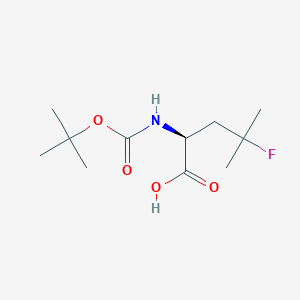

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid

Description

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid (CAS: 857026-03-0) is a fluorinated amino acid derivative with a molecular formula of C₁₁H₂₀FNO₄ and a molecular weight of 249.28 g/mol . It features a tert-butoxycarbonyl (Boc)-protected amino group, a fluorine atom at the 4-position, and a methyl group on the pentanoic acid backbone. This compound is primarily utilized as an intermediate in peptide synthesis and pharmaceutical research due to its stereochemical stability and modifiable functional groups .

Properties

IUPAC Name |

(2S)-4-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO4/c1-10(2,3)17-9(16)13-7(8(14)15)6-11(4,5)12/h7H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHJCMLXWLYJPF-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(C)(C)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(C)(C)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions often include the use of solvents such as methanol or acetone and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for the synthesis of tert-butoxycarbonyl derivatives compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: The removal of the tert-butoxycarbonyl group is a common reaction, typically achieved using acids such as trifluoroacetic acid or hydrochloric acid.

Substitution Reactions: The compound can participate in

Biological Activity

(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid, also known by its chemical formula C12H22FNO4, is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Protection of Amino Group : The amine is protected using di-tert-butyl dicarbonate to form the tert-butoxycarbonyl (Boc) derivative.

- Alkylation : Non-stereoselective alkylation is performed to introduce the fluoro and methyl groups.

- Hydrolysis and Purification : Subsequent hydrolysis steps yield the desired amino acid derivative with high purity.

The overall yield from these processes can be quite high, often exceeding 90% for key intermediates .

Pharmacological Applications

- Antifungal Activity : Research indicates that derivatives of this compound exhibit antifungal properties. For instance, related compounds have shown effectiveness against various fungal strains, suggesting a potential application in treating fungal infections .

- Anthelmintic Properties : The compound is structurally similar to monepantel, an anthelmintic drug used in veterinary medicine. Studies have demonstrated that monepantel and its derivatives act on specific receptors in nematodes, leading to paralysis and death of the parasites. This mechanism may extend to this compound, indicating its potential as a new anthelmintic agent .

- Receptor Modulation : Preliminary studies suggest that this compound may interact with various receptors involved in neurotransmission, potentially influencing muscle contraction and relaxation in parasitic organisms .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of this compound against Candida species. The findings indicated that the compound exhibited significant inhibition at low concentrations, suggesting its potential as a therapeutic agent for fungal infections.

Case Study 2: Anthelmintic Resistance

In a study examining the efficacy of monepantel against Haemonchus contortus in sheep, it was found that resistance mechanisms were present in certain populations of nematodes. This highlights the importance of developing new compounds like this compound that could overcome such resistance and provide effective treatment options .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C12H22FNO4 |

| Molecular Weight | 249.31 g/mol |

| Purity | ≥95% |

| CAS Number | 156047-44-8 |

| Biological Activity | Observations |

|---|---|

| Antifungal | Effective against Candida species |

| Anthelmintic | Potential activity similar to monepantel |

| Receptor Interaction | Modulation of neurotransmission pathways |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Side Chains

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (Compound 21)

- Molecular Formula: C₁₄H₁₇INO₄

- Key Differences: Replaces the 4-fluoro-4-methylpentanoic acid chain with a 4-iodophenylpropanoic acid moiety.

- Reduced solubility in aqueous media compared to the fluorine-containing target compound due to the hydrophobic iodophenyl group .

1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid

- Key Differences: Features a cyclopentane ring instead of a linear pentanoic acid chain.

- Implications: Increased rigidity alters conformational flexibility, impacting binding affinity in biological targets. Potential for enhanced metabolic stability due to reduced rotational freedom .

Analogues with Functional Group Modifications

(2S)-2-[tert-Butoxycarbonyl(methyl)amino]-4-fluoro-4-methyl-pentanoic Acid

- CAS : 156047-44-8

- Molecular Formula: C₁₂H₂₂FNO₄

- Key Differences: Methylation of the amino group (N-methyl-Boc-protected).

- Predicted pKa: 3.66, suggesting similar acidity to the target compound but altered ionization under physiological conditions .

(S)-2-((2S,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanamido)-4-methylpentanoic Acid

- CAS : 87304-15-2

- Molecular Formula : C₂₁H₃₂N₂O₆

- Key Differences : Incorporates a hydroxy group and phenyl ring in the side chain.

- Implications :

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-((tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid?

- Methodology :

- Step 1 : Start with Boc (tert-butoxycarbonyl) protection of the amino group in the precursor amino acid. For example, Boc-protected L-asparagine or glutamic acid derivatives (CAS: 7536-55-2, 2419-94-5) can serve as analogs for optimizing reaction conditions .

- Step 2 : Introduce the fluorine and methyl groups via nucleophilic substitution or fluorination reagents (e.g., Selectfluor™). Control steric hindrance by adjusting reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF).

- Step 3 : Deprotect intermediates under mild acidic conditions (e.g., TFA in DCM) to preserve stereochemical integrity .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Confirm stereochemistry using chiral chromatography or X-ray crystallography.

Q. How should researchers safely handle and store this compound?

- Safety Protocols :

- Storage : Keep in a dry, ventilated environment at 2–8°C to prevent degradation. Use inert gas (N₂/Ar) for moisture-sensitive intermediates .

- Handling : Wear PPE (gloves, goggles) to avoid skin/eye contact. Avoid ignition sources (P210/P220 codes) due to potential flammability of Boc-protected compounds .

- Waste Disposal : Neutralize acidic byproducts before disposal. Follow EPA guidelines for fluorinated organic waste to mitigate environmental hazards .

Advanced Research Questions

Q. How can the stereochemical configuration [(S)-form] influence the compound’s reactivity in peptide coupling reactions?

- Experimental Design :

- Comparative Study : Synthesize both (S)- and (R)-enantiomers using chiral auxiliaries (e.g., Evans oxazolidinones). Compare coupling efficiency with model peptides (e.g., glycine or phenylalanine derivatives) under identical conditions .

- Analysis : Use circular dichroism (CD) spectroscopy to track conformational changes. Quantify reaction kinetics via NMR or mass spectrometry.

Q. What strategies resolve contradictions in solubility data reported for this compound across different solvents?

- Data Reconciliation Workflow :

- Step 1 : Systematically test solubility in polar (water, DMSO), nonpolar (hexane), and semi-polar (ethyl acetate) solvents under controlled temperatures (e.g., 20°C vs. 40°C).

- Step 2 : Characterize crystalline vs. amorphous forms using DSC and PXRD. Polymorphism can explain divergent solubility profiles .

- Step 3 : Apply Hansen solubility parameters to model solvent interactions and identify outliers in prior studies .

Q. How to assess the environmental impact of this compound’s degradation byproducts?

- Environmental Fate Study :

- Design : Use a tiered approach per Project INCHEMBIOL guidelines :

Lab-Scale : Hydrolyze the compound under simulated environmental conditions (pH 4–9, UV exposure).

Biotic/Abiotic Analysis : Quantify fluorinated metabolites via LC-MS. Test ecotoxicity using Daphnia magna or algal bioassays.

- Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation potential .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.